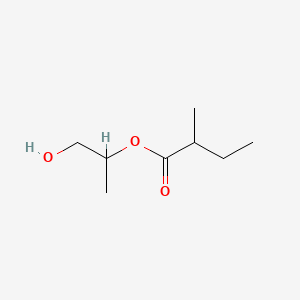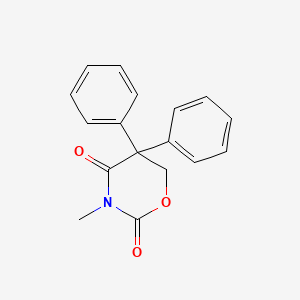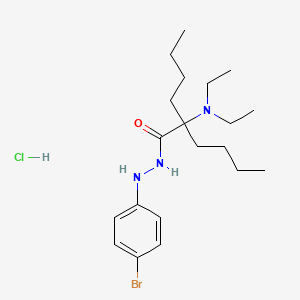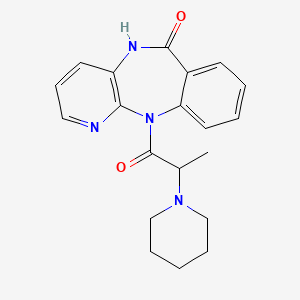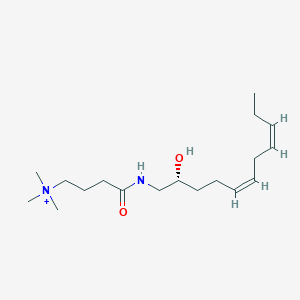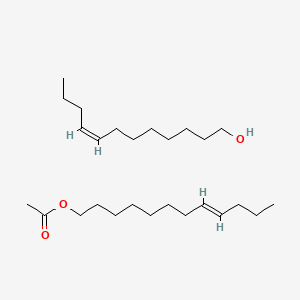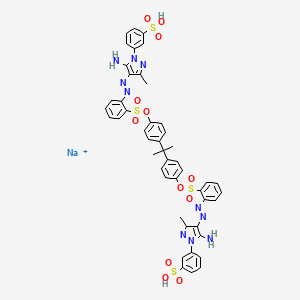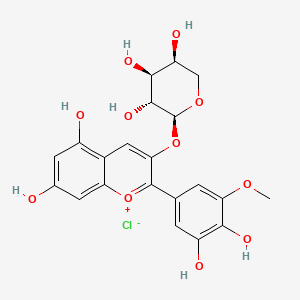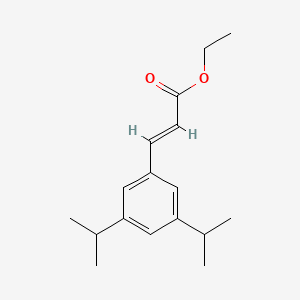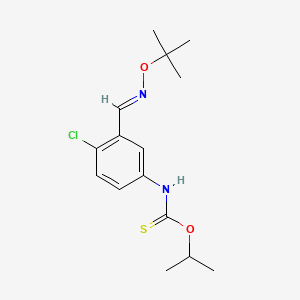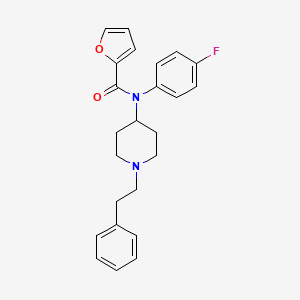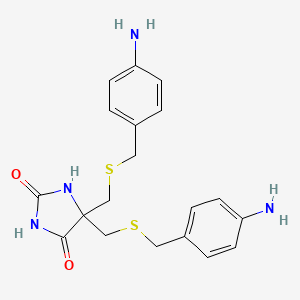
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
The synthesis of 5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the imidazolidinedione core: This step involves the reaction of appropriate starting materials under controlled conditions to form the imidazolidinedione core.
Introduction of the aminophenyl groups: The aminophenyl groups are introduced through a series of substitution reactions, often involving the use of Friedel-Crafts alkylation reactions.
Formation of the thioether linkages: The thioether linkages are formed by reacting the intermediate compounds with thiol-containing reagents.
Final purification and conversion to dihydrochloride salt: The final product is purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl groups, using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride can be compared with other similar compounds, such as:
1,3-Bis(4-aminophenyl)adamantane: This compound has a similar aminophenyl structure but lacks the thioether linkages and imidazolidinedione core.
2,2-Bis(4’-aminophenyl)-5,5-bi-1H-benzimidazole: This compound contains a benzimidazole core and aminophenyl groups but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
142979-92-8 |
|---|---|
Formule moléculaire |
C19H22N4O2S2 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
5,5-bis[(4-aminophenyl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H22N4O2S2/c20-15-5-1-13(2-6-15)9-26-11-19(17(24)22-18(25)23-19)12-27-10-14-3-7-16(21)8-4-14/h1-8H,9-12,20-21H2,(H2,22,23,24,25) |
Clé InChI |
PVYKRUCDWPLXDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


